Methyl 3-benzoylpropionate
Overview
Description
"Methyl 3-benzoylpropionate" is a compound of interest due to its potential use in various chemical syntheses and applications. The literature provides insights into similar compounds, offering a foundation to understand its synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including bromination, cyanation, methylation, hydrolysis, and Friedel-Crafts reactions. Optimal conditions for these reactions have been investigated, leading to high yields and purity of the final products. For instance, the synthesis of 2-(3-Benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester through such reactions yielded a product with a 56.7% total yield and 98.6% purity (Fu Zhong-lin, 2005).
Molecular Structure Analysis
Structural characterization techniques, including spectroscopic methods and X-ray crystallography, play a crucial role in confirming the molecular structures of synthesized compounds. For example, the structure of (2-benzoylpyridine-N(4)-methyl-N(4)-phenylthiosemicarbazonato)chloropalladium(II) was elucidated using u.v.-visible, i.r., and 1H n.m.r. spectroscopy, supported by X-ray crystallography (D. Kovala‐Demertzi et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include the Stobbe condensation, which can be catalyzed by basic ionic liquids in solvent-free conditions, demonstrating the compound's reactivity and potential for forming various derivatives. This reaction is characterized by high yields, minimal reaction time, and simplicity, highlighting the compound's versatility in synthesis (T. Lambat & S. Deo, 2017).
Physical Properties Analysis
Physical properties such as melting points and solubility are determined through synthesis and subsequent analysis. For example, the mentioned synthesis of 2-(3-Benzoylphenyl)propionitrile reported a melting point range of 52-54℃, indicating the compound's physical state under standard conditions (Fu Zhong-lin, 2005).
Chemical Properties Analysis
The reactivity of compounds, such as in methylation reactions, showcases their chemical properties and potential for further chemical modifications. The methylation of 2-amino-5-benzoyl-1,3,4-thiadiazoles demonstrates the chemical versatility and reactivity of these compounds, which may be similar to "Methyl 3-benzoylpropionate" (Giuseppe Werber et al., 1975).
Scientific Research Applications
Herbicide Research
- Weed Control in Wheat: Studies have shown that compounds similar to methyl 3-benzoylpropionate, such as benzoylprop ethyl and WL 29761, are effective for controlling wild oat in wheat, leading to significant yield increases. These compounds range from mediocre to complete control of wild oat and exhibit satisfactory crop tolerance (Kirkland & Ashford, 1976).
Medical Research
- Antihypertensive Agents: Derivatives of methyl 3-benzoylpropionate have been synthesized as potent angiotensin-converting enzyme (ACE) inhibitors. These derivatives, specifically 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, are shown to lower blood pressure effectively in hypertensive rats (McEvoy, Lai, & Albright, 1983).
- Antirheumatic Agents: 3-Benzoylpropionic acid derivatives, closely related to methyl 3-benzoylpropionate, have been prepared and tested for their effectiveness in suppressing adjuvant arthritis in rats. Substitution on the phenyl ring of these derivatives is critical for their activity (Kameo et al., 1988).
Chemical Synthesis and Analysis
- Synthesis of Spiro Systems: The reaction of compounds similar to methyl 3-benzoylpropionate with barbituric acid and other agents under microwave-assisted conditions has been explored for synthesizing tetra- and hexa-cyclic spiro systems. These methods are notable for their speed and efficiency (Marzouk, 2009).
- Tautomerism Studies: Research on the alkaline hydrolysis of methyl benzoylpropionate and related compounds has contributed to understanding the geometrical constraints on keto participation in tautomerism (Bhatt et al., 1984).
Pharmacological Research
- Anti-Inflammatory Potential: In silico studies evaluated the anti-inflammatory potential of benzoylpropionic acid derivatives, closely related to methyl 3-benzoylpropionate. These studies predict good oral bioavailability and low toxicity, suggesting potential as anti-inflammatory drugs (Bittencourt et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 4-oxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRCVKWYKYJEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179976 | |
Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-benzoylpropionate | |
CAS RN |
25333-24-8 | |
Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-benzoylpropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.